Platencin

概要

説明

Platencin is a natural antibiotic compound produced by the bacterium Streptomyces platensis. It was discovered alongside platensimycin and has garnered significant attention due to its potent antibacterial properties. This compound is particularly effective against Gram-positive pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of platencin involves several key steps, including the intramolecular Diels-Alder reaction of masked o-benzoquinone, intramolecular aldol condensation, and stereoselective hydrogenation . A concise formal synthesis of this compound has been realized, featuring an organocatalytic approach to the [2.2.2] bicyclic core, a radical reductive elimination, a gold-catalyzed Meyer–Schuster rearrangement, and a rhodium-catalyzed chemo- and diastereoselective hydrosilylation .

Industrial Production Methods: Industrial production of this compound has been optimized through biosynthetic pathway engineering and fermentation medium optimization. The implementation of a CRISPR-Cas9 system in Streptomyces platensis has enabled the construction of recombinant strains for the overproduction of this compound .

化学反応の分析

Types of Reactions: Platencin undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels-Alder reaction and aldol condensation are key steps in its synthesis .

Common Reagents and Conditions:

Oxidation: Thallium (III) nitrate or hypervalent iodines in the presence of an appropriate alcohol.

Reduction: Stereoselective hydrogenation.

Substitution: Organocatalytic approaches and radical reductive elimination.

Major Products: The major products formed from these reactions include the tricyclic core structure of this compound and its derivatives .

科学的研究の応用

Antibacterial Properties

Platencin exhibits strong antibacterial activity against a range of Gram-positive pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant enterococci (VRE)

- Mycobacterium tuberculosis

Research indicates that this compound operates through a unique mechanism by inhibiting two key enzymes in fatty acid synthesis: FabF and FabH. This dual inhibition is crucial as it targets bacterial lipid biosynthesis, which is essential for cell membrane integrity and function .

Table 1: Comparison of Inhibitory Activity Against Key Enzymes

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | FabF | 4.58 |

| This compound | FabH | 9.17 |

| Platensimycin | FabF | 0.29 |

| Platensimycin | FabH | 247 |

This table highlights that while this compound is less effective against FabF compared to platensimycin, it shows superior activity against FabH, indicating its potential as a complementary therapeutic agent in combating resistant bacterial strains .

Pharmacological Insights

The pharmacokinetic properties of this compound present both challenges and opportunities. While it has shown promising in vitro efficacy and low toxicity profiles, further studies are needed to enhance its bioavailability and therapeutic index in clinical settings . The compound's structural characteristics—specifically its tetracyclic unit—contribute to its unique mechanism of action and potential for further chemical modification to improve efficacy .

Research and Development

Recent advancements in microbial genomics have facilitated deeper insights into the biosynthesis of this compound and related compounds. Researchers have employed CRISPR-Cas9 technology to engineer strains of S. platensis for enhanced production of this compound, paving the way for more sustainable and efficient manufacturing processes .

Future Perspectives

Given the rising threat of antibiotic resistance, the exploration of natural products like this compound is increasingly critical. Its unique mode of action not only offers a pathway for developing new antibiotics but also inspires further research into natural product chemistry and microbial metabolism .

Case Study: this compound Against MRSA

A notable case study involved testing this compound's efficacy against clinical isolates of MRSA. In vitro assays demonstrated that this compound inhibited MRSA growth at concentrations that were non-toxic to human cells. This finding supports the compound's potential as a therapeutic option for treating infections caused by resistant strains .

作用機序

Platencin exerts its antibacterial effects by inhibiting the bacterial fatty acid synthesis pathway. It targets and inhibits the elongation-condensing enzymes FabF and FabH, which are essential for fatty acid biosynthesis in bacteria . This inhibition disrupts the production of fatty acids, leading to the death of the bacterial cells.

類似化合物との比較

Platensimycin: Another antibiotic produced by Streptomyces platensis, which inhibits the elongation-condensing enzyme FabF.

Platensilin: A related compound with similar antibacterial properties.

Uniqueness of Platencin: this compound is unique in its dual inhibition of both FabF and FabH, whereas platensimycin selectively inhibits FabF . This dual inhibition makes this compound a more potent antibiotic against a broader range of bacterial pathogens.

生物活性

Platencin is a natural antibiotic compound derived from the bacterium Streptomyces platensis. It has garnered significant attention due to its unique mechanism of action and potent antibacterial properties, particularly against Gram-positive bacteria, including drug-resistant strains. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

This compound was discovered through a high-throughput screening of over 250,000 natural product extracts aimed at identifying inhibitors of the fatty acid biosynthesis pathway in bacteria. It functions primarily as a dual inhibitor of two key enzymes in this pathway: FabF and FabH , which are essential for lipid elongation and initiation, respectively .

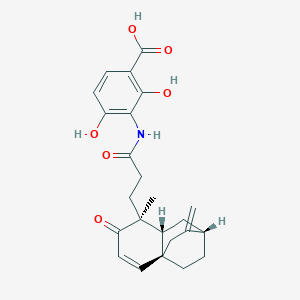

Chemical Structure

The chemical structure of this compound features a unique ketolide portion that distinguishes it from its congener platensimycin. Both compounds share a similar structural motif but differ in their hydrophobic characteristics, influencing their biological activity .

Antibacterial Efficacy

This compound exhibits broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 |

| Vancomycin-resistant Enterococcus faecium (VREF) | <0.06 |

| Streptococcus pneumoniae | 4.0 |

These values indicate that this compound is particularly effective against resistant strains, making it a promising candidate for further development in antibiotic therapies .

In Vivo Studies

In vivo efficacy studies using mouse models have demonstrated that this compound effectively reduces bacterial load without significant toxicity. Continuous infusion models showed that it can effectively manage infections caused by S. aureus with no observable adverse effects on the host .

Comparative Studies with Platensimycin

While both this compound and platensimycin target the fatty acid biosynthesis pathway, their inhibitory potencies differ significantly:

| Compound | FabF IC50 (μM) | FabH IC50 (μM) |

|---|---|---|

| This compound | 1.95 | 3.91 |

| Platensimycin | 0.048 | 67 |

The data suggests that while platensimycin is a more potent inhibitor of FabF, this compound's dual inhibition strategy may confer advantages in terms of reducing the potential for bacterial resistance .

Resistance Mechanisms

Research indicates that mutations in the fabH gene can confer resistance to antibiotics targeting FabF and FabH, highlighting the need for ongoing studies to understand resistance mechanisms better . The dual-target approach of this compound may mitigate this risk by increasing the likelihood that at least one target remains susceptible.

特性

CAS番号 |

869898-86-2 |

|---|---|

分子式 |

C24H27NO6 |

分子量 |

425.5 g/mol |

IUPAC名 |

2,4-dihydroxy-3-[3-[(1S,5S,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid |

InChI |

InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17?,23-,24+/m0/s1 |

InChIキー |

DWUHGPPFFABTIY-KMVHLTCXSA-N |

SMILES |

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

異性体SMILES |

C[C@@]1(C2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

正規SMILES |

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O |

外観 |

Light tan solid |

同義語 |

3-[[3-[(2S,8S)-1,3,4,7,8,8aR-hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4aS-ethanon-aphthalen-8-yl]-1-oxopropyl]amino]-2,4-dihydroxy-benzoic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。